Anti-HIV Activity: Direct Head-to-Head Comparison with Lancilactones A, B, and Kadsulactone A in H9 Lymphocytes
In a single study isolating four related triterpenoids from Kadsura lancilimba, Lancilactone C (compound 3) was the only compound that inhibited HIV replication in H9 lymphocytes [1]. Lancilactones A (1), B (2), and Kadsulactone A (4) showed no suppression at the concentrations tested [1]. The structural basis for this functional divergence is the opened ring A lactone and carboxylic acid group present exclusively in Lancilactone C [1].
| Evidence Dimension | Anti-HIV replication activity (EC50) and cytotoxicity (IC50) in H9 lymphocytes |
|---|---|
| Target Compound Data | EC50 = 1.4 μg/mL; IC50 > 100 μg/mL; Therapeutic Index (TI) > 71.4 |
| Comparator Or Baseline | Lancilactone A: no suppression (EC50 > max tested), IC50 = 14.3 μg/mL; Lancilactone B: no suppression, IC50 = 7.1 μg/mL; Kadsulactone A: no suppression, IC50 = 8.6 μg/mL; AZT (positive control): EC50 = 0.045 μg/mL, IC50 = 1875 μg/mL |
| Quantified Difference | Lancilactone C: active (EC50 = 1.4 μg/mL) with TI > 71.4; Lancilactones A, B, and Kadsulactone A: inactive (no suppression) at concentrations up to at least 100 μg/mL |
| Conditions | H9 lymphocyte cell line; HIV-1 (IIIB strain) replication inhibition assay; 4-day incubation; p24 antigen ELISA endpoint |
Why This Matters
This direct head-to-head comparison demonstrates that only Lancilactone C possesses measurable anti-HIV activity among its closest structural analogs, making it the sole candidate for anti-HIV mechanistic or lead optimization studies within this compound series.
- [1] Chen DF, Zhang SX, Wang HK, Zhang SY, Sun QZ, Cosentino LM, Lee KH. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba. J Nat Prod. 1999;62(1):94-97. View Source
